2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine
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Overview
Description
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-chlorophenyl-3-oxobutanoate. This intermediate is then reacted with methylamine to yield the desired hexahydropyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-dimethylpyrimidine: Lacks the hexahydro structure, leading to different chemical and biological properties.
2-(4-Chlorophenyl)-1,3-dimethylpiperidine: Contains a piperidine ring instead of a pyrimidine ring, resulting in different reactivity and applications.
Uniqueness
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical reactivity and potential biological activities. Its hexahydro structure provides additional stability and versatility in various chemical reactions compared to its non-hydrogenated counterparts.
Properties
CAS No. |
57648-68-7 |
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Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C12H17ClN2/c1-14-8-3-9-15(2)12(14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
ZZEKZXOWTVMJRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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